molecular formula C16H21NO4 B12105674 trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate

trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate

Cat. No.: B12105674
M. Wt: 291.34 g/mol
InChI Key: OGLDGYYJEHFVKN-UHFFFAOYSA-N
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Description

Trans-methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C14H19NO4. It features a cyclohexane ring substituted with a carbamate group and a benzyloxy moiety. The compound’s systematic name reflects its stereochemistry and functional groups.

Preparation Methods

a. Synthetic Routes

One synthetic route involves the hydrogenation of trans-3-benzyloxy-cyclobutanecarboxylic acid methyl ester using a palladium catalyst under high pressure and temperature . The reaction proceeds as follows:

trans-3-benzyloxy-cyclobutanecarboxylic acid methyl esterH2 (Pd/C)trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate\text{trans-3-benzyloxy-cyclobutanecarboxylic acid methyl ester} \xrightarrow{\text{H2 (Pd/C)}} \text{this compound} trans-3-benzyloxy-cyclobutanecarboxylic acid methyl esterH2 (Pd/C)​this compound

b. Industrial Production

Industrial-scale production methods may involve variations of this hydrogenation process or other efficient synthetic routes.

Chemical Reactions Analysis

Trans-methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate can undergo several reactions:

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups. Common reagents include acids, bases, and reducing agents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.

    Organic Synthesis: Researchers use it as a precursor for more complex molecules.

    Materials Science: Its properties could contribute to novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its carbamate group suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

. These compounds share some structural features but differ in substituents and reactivity.

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLDGYYJEHFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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